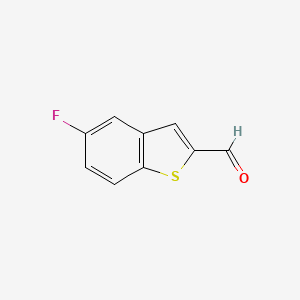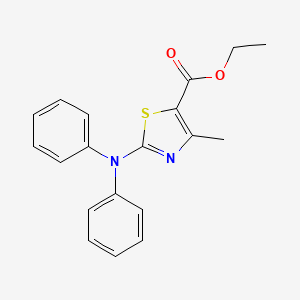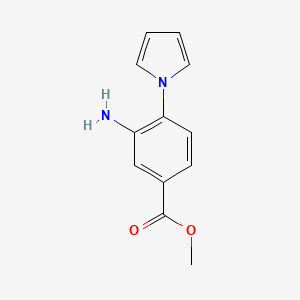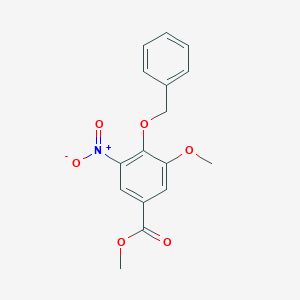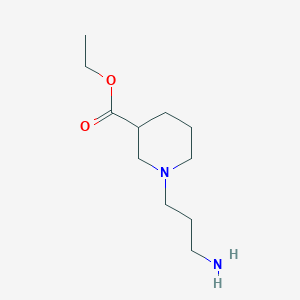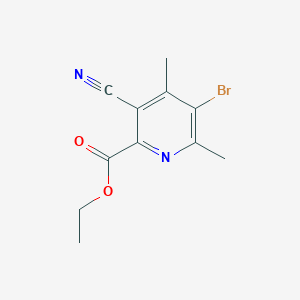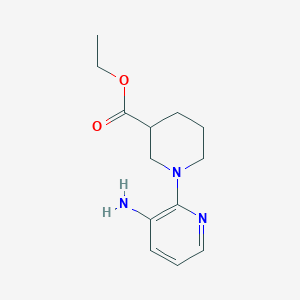![molecular formula C13H8BrClN2O2S B1391842 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- CAS No. 876343-81-6](/img/structure/B1391842.png)
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound is part of a class of compounds known as 7-azaindoles, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a similar compound, was synthesized using a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been determined using various techniques such as InChI and X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- are not mentioned in the search results, it’s known that 7-azaindoles can be modified at the C3 and C5 positions via Negishi reaction, Suzuki cross-coupling reaction, Buchwald-Hartwig coupling, and Suzuki-Miyura coupling .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 . More physical and chemical properties of similar compounds have been studied using techniques like density functional theory (DFT), molecular electrostatic potential, and frontier molecular orbital .Applications De Recherche Scientifique
Palladium-Catalyzed Decarboxylative Couplings
- A study by Suresh et al. (2013) demonstrates the use of 1H-Pyrrolo[2,3-b]pyridines in palladium-catalyzed decarboxylative Suzuki and Heck couplings, producing a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method offers a novel route for synthesizing these compounds, showing their utility in organic synthesis (Suresh et al., 2013).
Synthesis and Characterization
- Research by Niu Wen-bo (2011) on the synthesis of related pyrrole derivatives highlights the importance of 1H-Pyrrolo[2,3-b]pyridines as intermediates in the synthesis of new compounds like chlor-antraniliprole, an insecticide. This study underlines the compound's role as a critical intermediate in chemical syntheses (Niu Wen-bo, 2011).
Chemical Reactions and Properties
- A paper by Herbert and Wibberley (1969) explored different methods for preparing 1H-Pyrrolo[2,3-b]pyridines, revealing their reactions with various electrophiles and the formation of derivatives through reactions like nitration, bromination, and Mannich base reaction. This study provides insights into the chemical behavior and versatility of these compounds (Herbert & Wibberley, 1969).
Crystal Structure Analysis
- The work by Selig et al. (2009) on a similar compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, focused on its crystal structure, contributing to a deeper understanding of the structural characteristics of such compounds (Selig et al., 2009).
Antibacterial Applications
- Abdel-Mohsen and Geies (2008) used 1H-Pyrrolo[2,3-b]pyridines for synthesizing compounds with potential antibacterial properties. This indicates the possible applications of these compounds in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Biological Evaluation as c-Met Inhibitors
- Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives for evaluation as c-Met inhibitors. This indicates the potential use of these compounds in medical research, particularly in targeting specific enzymes for therapeutic purposes (Liu et al., 2016).
Orientations Futures
The research on 1H-Pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR, which could be beneficial for cancer therapy . These compounds, due to their potent activities and low molecular weight, are appealing lead compounds for subsequent optimization .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFHHBKLYJQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
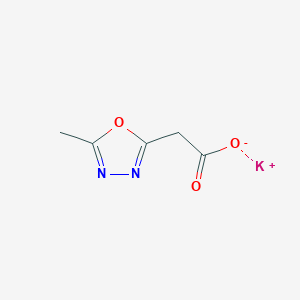
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)
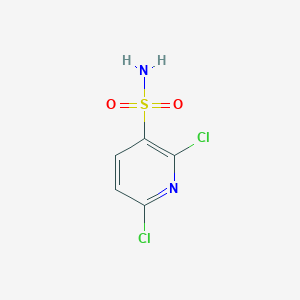
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)
